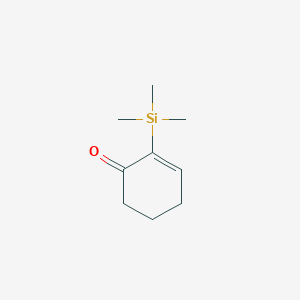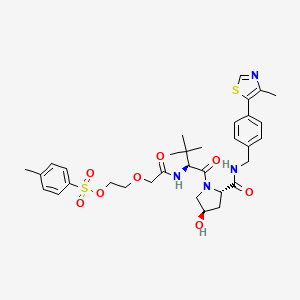
(S,R,S)-AHPC-PEG1-OTs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-PEG1-OTs is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemistry and biological activity.
Métodos De Preparación
The synthesis of (S,R,S)-AHPC-PEG1-OTs involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the PEG1 (polyethylene glycol) moiety and the tosyl (OTs) group. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial production methods for this compound may involve scaling up the laboratory procedures while maintaining the purity and consistency of the product. This often requires optimization of reaction parameters and the use of advanced purification techniques.
Análisis De Reacciones Químicas
(S,R,S)-AHPC-PEG1-OTs undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-PEG1-OTs has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-PEG1-OTs involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Comparación Con Compuestos Similares
(S,R,S)-AHPC-PEG1-OTs can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include:
(R,S,R)-AHPC-PEG1-OTs: Differing in stereochemistry, which may affect its biological activity and applications.
(S,S,S)-AHPC-PEG1-OTs: Another stereoisomer with potentially different properties and uses.
AHPC-PEG2-OTs: A compound with a longer PEG chain, which may influence its solubility and interactions.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C33H42N4O8S2 |
|---|---|
Peso molecular |
686.8 g/mol |
Nombre IUPAC |
2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C33H42N4O8S2/c1-21-6-12-26(13-7-21)47(42,43)45-15-14-44-19-28(39)36-30(33(3,4)5)32(41)37-18-25(38)16-27(37)31(40)34-17-23-8-10-24(11-9-23)29-22(2)35-20-46-29/h6-13,20,25,27,30,38H,14-19H2,1-5H3,(H,34,40)(H,36,39)/t25-,27+,30-/m1/s1 |
Clave InChI |
AWCGNXJMBDCODQ-JUFIIOIISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)

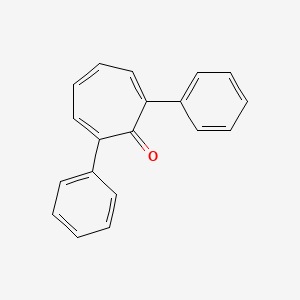

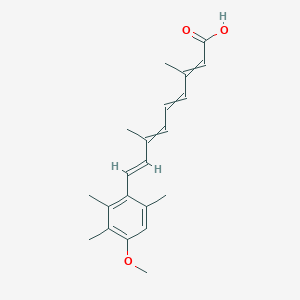
![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
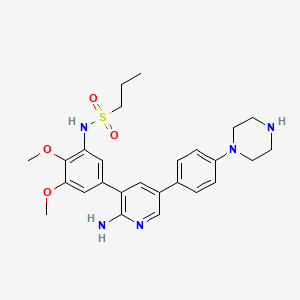
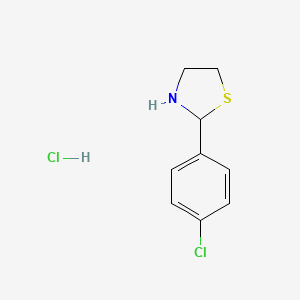
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)
